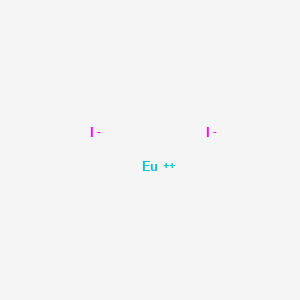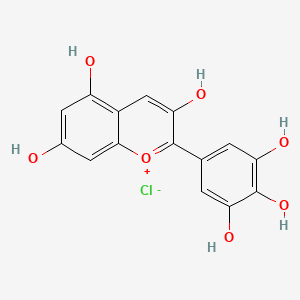
Europium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Europium iodide, also known as europium(II) iodide, is an inorganic compound with the chemical formula EuI₂. It is a yellow crystalline solid that is soluble in tetrahydrofuran (THF) and exhibits interesting luminescent properties. This compound is primarily used in scientific research and has applications in various fields due to its unique chemical and physical characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Europium iodide can be synthesized through several methods:
-
Reduction of Europium(III) Iodide with Hydrogen Gas
- Reaction: (2 \text{EuI}_3 + \text{H}_2 \rightarrow 2 \text{EuI}_2 + 2 \text{HI})
- Conditions: This reaction is typically carried out at 350°C .
-
Thermal Decomposition of Europium(III) Iodide
- Reaction: (2 \text{EuI}_3 \rightarrow 2 \text{EuI}_2 + \text{I}_2)
- Conditions: This process occurs at 200°C .
-
Reaction of Europium with Mercury(II) Iodide
- Reaction: (\text{Eu} + \text{HgI}_2 \rightarrow \text{EuI}_2 + \text{Hg})
- Conditions: This reaction is typically performed at room temperature .
-
Reaction of Europium with Ammonium Iodide
- Reaction: (\text{Eu} + 2 \text{NH}_4\text{I} \rightarrow \text{EuI}_2 + 2 \text{NH}_3 + \text{H}_2)
- Conditions: This reaction is carried out in liquid ammonia at 200 K .
Analyse Chemischer Reaktionen
Types of Reactions
Europium iodide undergoes various chemical reactions, including:
-
Oxidation
- This compound can be oxidized to europium(III) iodide under certain conditions.
-
Reduction
- This compound can be reduced from europium(III) iodide using hydrogen gas.
-
Substitution
- This compound can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions
Hydrogen Gas: Used for the reduction of europium(III) iodide.
Ammonium Iodide: Used in the synthesis of this compound in liquid ammonia.
Mercury(II) Iodide: Reacts with europium to form this compound and mercury.
Major Products Formed
Europium(III) Iodide: Formed through oxidation.
Hydrogen Iodide: Formed as a byproduct in the reduction process.
Ammonia and Hydrogen Gas: Formed in the reaction with ammonium iodide.
Wissenschaftliche Forschungsanwendungen
Europium iodide has several applications in scientific research:
-
Luminescent Materials
-
X-Ray Detection
-
Photoluminescence
-
Heat and Light Stabilizers
Wirkmechanismus
The mechanism by which europium iodide exerts its effects is primarily through its luminescent properties. The compound exhibits efficient d–f transitions, which result in high photoluminescence quantum yields. These transitions are responsible for the emission of light when the compound is excited by ultraviolet or X-ray radiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Europium(III) Iodide (EuI₃): Exhibits different oxidation states and chemical properties compared to europium iodide.
Europium(II) Bromide (EuBr₂): Similar in structure but with bromine instead of iodine.
Europium(II) Chloride (EuCl₂): Another halide of europium with similar properties but different reactivity.
Uniqueness
This compound is unique due to its efficient luminescent properties and its ability to undergo various chemical reactions under mild conditions. Its applications in sensitive X-ray detection and photoluminescence make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
22015-35-6 |
|---|---|
Molekularformel |
EuI2 |
Molekulargewicht |
405.773 g/mol |
IUPAC-Name |
diiodoeuropium |
InChI |
InChI=1S/Eu.2HI/h;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
DPYXWFUVSMSNNV-UHFFFAOYSA-L |
SMILES |
[I-].[I-].[Eu+2] |
Kanonische SMILES |
I[Eu]I |
Key on ui other cas no. |
22015-35-6 |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















